molecular formula C5H11Cl B3192504 2-Chloro-3-methylbutane CAS No. 631-65-2

2-Chloro-3-methylbutane

Cat. No.: B3192504
CAS No.: 631-65-2
M. Wt: 106.59 g/mol
InChI Key: JMTRCXPSDMMAGM-UHFFFAOYSA-N
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Description

2-Chloro-3-methylbutane is an organic compound with the molecular formula C5H11Cl. It belongs to the class of alkyl halides, where a chlorine atom is bonded to a carbon atom in an alkane chain. This compound is a secondary alkyl halide, meaning the carbon atom bonded to the chlorine is also attached to two other carbon atoms. It is commonly used in organic synthesis and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloro-3-methylbutane can be synthesized through the chlorination of 3-methylbutane. This process typically involves the use of chlorine gas (Cl2) in the presence of ultraviolet light or a radical initiator to facilitate the substitution reaction. The reaction proceeds as follows:

CH3CH2CH(CH3)CH3+Cl2CH3CH2C(CH3)Cl+HCl\text{CH}_3\text{CH}_2\text{CH}(\text{CH}_3)\text{CH}_3 + \text{Cl}_2 \rightarrow \text{CH}_3\text{CH}_2\text{C}(\text{CH}_3)\text{Cl} + \text{HCl} CH3​CH2​CH(CH3​)CH3​+Cl2​→CH3​CH2​C(CH3​)Cl+HCl

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors where the chlorination reaction is carried out under controlled conditions to maximize yield and minimize by-products. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3-methylbutane undergoes several types of chemical reactions, including:

    Nucleophilic Substitution Reactions (SN1 and SN2): These reactions involve the replacement of the chlorine atom with a nucleophile. For example, reacting with sodium hydroxide (NaOH) can produce 3-methyl-2-butanol.

    Elimination Reactions (E1 and E2): These reactions result in the formation of alkenes. For instance, heating with a strong base like potassium tert-butoxide (KOtBu) can yield 3-methyl-2-butene.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH), ethanol (EtOH), and water (H2O) are common reagents.

    Elimination: Potassium tert-butoxide (KOtBu) and heat are typically used.

Major Products:

    Nucleophilic Substitution: 3-Methyl-2-butanol

    Elimination: 3-Methyl-2-butene

Scientific Research Applications

2-Chloro-3-methylbutane is utilized in various scientific research applications, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: It is used in the preparation of certain pharmaceutical compounds.

    Material Science: It is employed in the production of specialty polymers and materials.

    Chemical Research: It is used as a model compound to study reaction mechanisms and kinetics.

Mechanism of Action

The mechanism of action of 2-Chloro-3-methylbutane in chemical reactions involves the formation of a carbocation intermediate in SN1 reactions or a concerted transition state in SN2 reactions. In elimination reactions, the base abstracts a proton from the β-carbon, leading to the formation of a double bond and the expulsion of the chlorine atom.

Molecular Targets and Pathways:

    SN1 Reactions: Formation of a carbocation intermediate.

    SN2 Reactions: Direct displacement of the chlorine atom by the nucleophile.

    E1 Reactions: Formation of a carbocation intermediate followed by deprotonation.

    E2 Reactions: Concerted removal of a proton and chlorine atom to form an alkene.

Comparison with Similar Compounds

2-Chloro-3-methylbutane can be compared with other similar alkyl halides, such as:

    2-Chloro-2-methylbutane: A tertiary alkyl halide with different reactivity due to the tertiary carbon center.

    1-Chloro-3-methylbutane: A primary alkyl halide with different reactivity due to the primary carbon center.

    2-Bromo-3-methylbutane: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and physical properties.

Uniqueness: this compound is unique due to its secondary carbon center, which influences its reactivity in nucleophilic substitution and elimination reactions. Its specific structure and properties make it a valuable compound in various chemical and industrial applications.

Properties

IUPAC Name

2-chloro-3-methylbutane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11Cl/c1-4(2)5(3)6/h4-5H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMTRCXPSDMMAGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11Cl
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20979047
Record name 2-Chloro-3-methylbutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20979047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

106.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

631-65-2
Record name 2-Chloro-3-methylbutane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=631-65-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-3-methylbutane
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloro-3-methylbutane
Source EPA DSSTox
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Record name 2-chloro-3-methylbutane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the 1,3-hydride shift observed in the thermal decomposition of 2-methylbutyl chloroformate?

A: The thermal decomposition of 2-methylbutyl chloroformate unexpectedly yields a small percentage of 2-chloro-3-methylbutane, along with the expected elimination products. This observation suggests a competing reaction pathway involving a 1,3-hydride shift. [] The presence of trans-1,2-dimethylcyclopropane among the products further suggests the involvement of a protonated cyclopropane intermediate in this rearrangement. [] This finding enhances our understanding of carbocation rearrangements and highlights the potential for unexpected reaction pathways in seemingly straightforward reactions.

Q2: How do substituents influence the gas-phase elimination reactions of alkyl chlorides like this compound?

A: Research has shown that the gas-phase pyrolysis of this compound proceeds primarily via a unimolecular elimination mechanism, yielding mainly 2-methyl-2-butene and 3-methyl-1-butene. [, ] Notably, the Wagner-Meerwein rearrangement, which could potentially occur due to the presence of the β-methyl group, was not observed. [] These findings, along with data from the pyrolysis of other α-substituted alkyl chlorides, suggest that the elimination reaction proceeds through a cyclic transition state with heterolytic character. [] This highlights the influence of substituents on the preferred reaction pathway and the importance of understanding these effects for predicting reaction outcomes.

Q3: What are the applications of this compound in organic synthesis?

A: While this compound itself might not be a widely used reagent, studies have explored its application in Friedel-Crafts alkylations. [] For instance, it has been used as an alkylating agent in reactions with benzene and p-xylene, with the product distribution being influenced by factors like steric hindrance and catalyst activity. [] This highlights the potential of this compound as a building block for synthesizing more complex molecules.

Q4: Are there any computational studies on the reactivity or properties of this compound?

A: While the provided research papers do not delve into computational studies specifically for this compound, its structural isomer, 2,3-dibromo-2-chloro-3-methylbutane, has been investigated using 13C NMR spectroscopy to study intrinsic diastereoisomerism. [] This study exemplifies how spectroscopic data can be used to understand conformational preferences and dynamic behavior in similar molecules. It is conceivable that similar computational and spectroscopic approaches could be employed to study this compound in greater detail.

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